molecular formula C11H14N4O B056217 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one CAS No. 122113-51-3

6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one

Cat. No. B056217
M. Wt: 218.26 g/mol
InChI Key: FFNNWPRCYPVLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one is a chemical compound with potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and analysis of specific biological processes. However, one limitation is that the compound may have off-target effects or interfere with other cellular processes.

Future Directions

Future research on 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one could focus on several areas. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies could explore its potential use in treating other neurological disorders and viral infections.

Synthesis Methods

The synthesis of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the reaction of 6-methyl-2-amino-5-nitro-pyrimidin-4-one with pyrrolidine in the presence of a reducing agent. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

122113-51-3

Product Name

6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C11H14N4O/c1-14-7-9-8(10(14)16)6-12-11(13-9)15-4-2-3-5-15/h6H,2-5,7H2,1H3

InChI Key

FFNNWPRCYPVLOF-UHFFFAOYSA-N

SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCC3

Canonical SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCC3

Other CAS RN

122113-51-3

synonyms

5H-Pyrrolo(3,4-d)pyrimidin-5-one, 6,7-dihydro-6-methyl-2-(1-pyrrolidin yl)-

Origin of Product

United States

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